Allopregnanetrion

Übersicht

Beschreibung

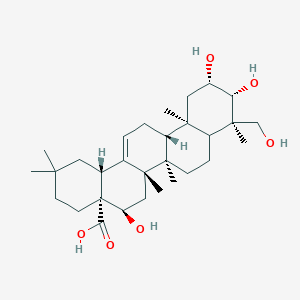

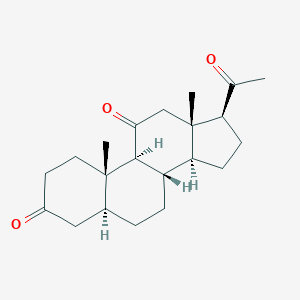

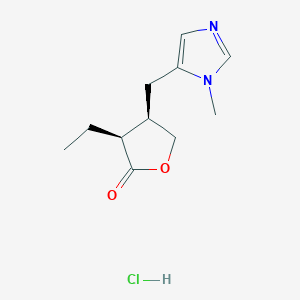

Allopregnanetrione: is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . . This compound is a metabolite of progesterone and is involved in various biological processes . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Allopregnanetrione has a wide range of scientific research applications, including but not limited to:

Wirkmechanismus

Target of Action

Allopregnanetrione, also known as 5alpha-Pregnane-3,11,20-trione or brexanolone, primarily targets the γ-aminobutyric acid (GABA) A receptors . These receptors are the major biological target of the inhibitory neurotransmitter GABA . Allopregnanetrione is an allosteric modulator of these receptors, which are found on neural stem cells and other cell types in the brain .

Mode of Action

Allopregnanetrione acts as a positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA at the receptor, increasing the receptor’s response to the neurotransmitter . The compound’s effects are similar to those of other positive allosteric modulators of the GABA action at GABA A receptor, such as the benzodiazepines, including anxiolytic, sedative, and anticonvulsant activity .

Biochemical Pathways

Allopregnanetrione is a neurosteroid metabolite of progesterone . It is involved in the androgen backdoor pathway from progesterone to dihydrotestosterone, which occurs during normal male fetus development . Deficiencies in this pathway can lead to insufficient virilization of the male fetus .

Pharmacokinetics

Allopregnanetrione has a low oral bioavailability of less than 5% , necessitating non-oral administration . The volume of distribution of allopregnanetrione is approximately 3 L/kg . Its plasma protein binding is more than 99% . Allopregnanetrione is metabolized by keto-reduction mediated via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) . The elimination half-life of allopregnanetrione is 9 hours , and it is excreted in the feces (47%) and urine (42%) .

Result of Action

Allopregnanetrione has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . It has also been proposed to promote neuron and oligodendrocyte maturation and improve mitochondrial function in Alzheimer’s disease (AD) mice . Continuous elevation of allopregnanetrione in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .

Action Environment

The action of Allopregnanetrione can be influenced by various environmental factors. For instance, the long administration time, as well as the cost for a one-time treatment, have raised concerns about accessibility for many women

Biochemische Analyse

Biochemical Properties

Allopregnanetrione interacts with various enzymes and proteins in the body. It is metabolized via non-CYP450 pathways, including keto-reduction via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) .

Cellular Effects

Allopregnanetrione has been implicated in causing neuroprotection, neurogenesis, and preservation of cognition . It has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests .

Molecular Mechanism

Allopregnanetrione is a neurosteroid and acts as a positive allosteric modulator of the GABA A receptor, the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In transgenic Alzheimer’s mouse models, Allopregnanetrione has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . Continuous elevation of Allopregnanetrione in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .

Dosage Effects in Animal Models

The effects of Allopregnanetrione vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available in the literature.

Metabolic Pathways

Allopregnanetrione is a metabolic intermediate in an androgen backdoor pathway from progesterone to dihydrotestosterone . This pathway occurs during normal male fetus development; placental progesterone in the male fetus is the feedstock of this pathway .

Transport and Distribution

It is known that Allopregnanetrione has a volume of distribution of approximately 3 L/kg and its plasma protein binding is more than 99% .

Subcellular Localization

As a neurosteroid, it is likely to be found in high concentrations in the brain where it modulates the activity of the GABA A receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allopregnanetrione can be synthesized from progesterone through a series of chemical reactions, including oxidation, reduction, and synthesis . The specific preparation method depends on the manufacturer and the actual demand .

Industrial Production Methods: The industrial production of Allopregnanetrione typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Allopregnanetrione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can convert the compound into other steroidal derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Vergleich Mit ähnlichen Verbindungen

- 5alpha-Pregnane-3,12,20-trione

- 5alpha-Pregnane-3,6,20-trione

- 5beta-Pregnane-3,11,20-trione

- 5beta-Pregnane-3,12,20-trione

- 5beta-Pregnane-3,6,20-trione

Comparison: Allopregnanetrione is unique due to its specific structure and biological activity. Compared to other similar compounds, it has distinct chemical properties and biological effects, making it valuable for specific research and pharmaceutical applications .

Eigenschaften

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWWYGWQKBKBF-MUGXHADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359530 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-06-7 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)